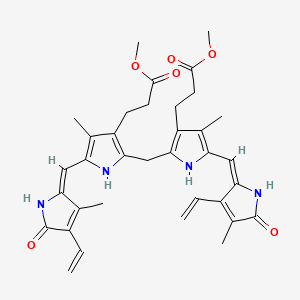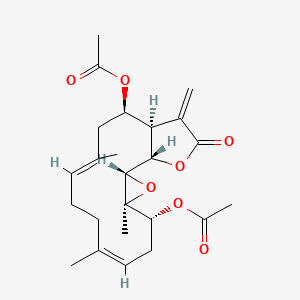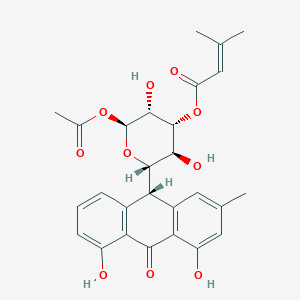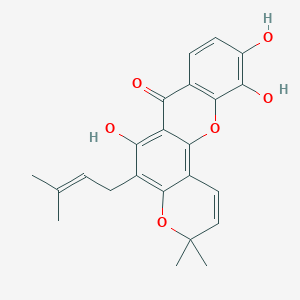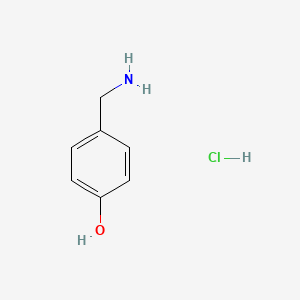
4-(アミノメチル)フェノール塩酸塩
概要
説明
4-(Aminomethyl)phenol hydrochloride is a chemical compound that belongs to the group of amines . It is a white solid with a melting point of 126 °C . It has been found in 5-ht7 receptor binding studies and has been shown to have an inhibitory effect on the dopamine receptors, which are involved in the regulation of movement and emotions .
Molecular Structure Analysis
The molecular formula of 4-(Aminomethyl)phenol hydrochloride is C7H10ClNO . The average mass is 159.613 Da and the monoisotopic mass is 159.045090 Da .Chemical Reactions Analysis
Phenols, such as 4-(Aminomethyl)phenol hydrochloride, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
4-(Aminomethyl)phenol hydrochloride is a white solid with a melting point of 126 °C . It is a white to orange to green powder to crystal .科学的研究の応用
ベンゾキサジン類の合成
4-(アミノメチル)フェノールとその誘導体は、2-置換1,3-ベンゾキサジンの合成のための反応物として用いられます . これらの化合物は、典型的なベンゾキサジン類からの塩酸加水分解によって合成されます。 フェノール/アニリン系モノオキサジンベンゾキサジン(PH-a)およびビスフェノールA/アニリン系ビスオキサジンベンゾキサジン(BA-a)を例として、このアプローチの実現可能性を示しています .
安定な中間体の形成
容易に入手可能なベンゾキサジンモノマーの塩酸加水分解は、安定な中間体、すなわち2-(アミノメチル)フェノール誘導体の形成をもたらします . これらの中間体は、新規なベンゾキサジン合成のための反応物として使用できます .
触媒設計
4-(アミノメチル)フェノール塩酸塩は、ナノ構造化触媒の設計に使用できます . たとえば、2-(アミノメチル)フェノール(Amp)で修飾された磁性ナノ構造触媒(Fe3O4@SiO2-Amp-Rh)が設計および調製されました .
芳香族ニトロ化合物の還元
前述のナノ構造触媒は、芳香族ニトロ化合物を対応するアミンに還元する触媒として使用できます .
染料の分解
作用機序
Target of Action
4-(Aminomethyl)phenol hydrochloride, also known as 4-Hydroxybenzylamine, is an endogenous metabolite
Mode of Action
It is known to be an endogenous metabolite , which suggests that it may play a role in various biochemical processes within the body.
Biochemical Pathways
As an endogenous metabolite , it is likely involved in several metabolic processes.
Result of Action
As an endogenous metabolite , it may have various effects depending on the specific biochemical pathways it is involved in.
Safety and Hazards
生化学分析
Biochemical Properties
4-(Aminomethyl)phenol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase . These interactions often involve the modification of the enzyme’s active site, leading to changes in their catalytic activity. The compound’s ability to donate an aminomethyl group makes it a valuable reagent in synthetic organic chemistry and biochemistry.
Cellular Effects
The effects of 4-(Aminomethyl)phenol hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, 4-(Aminomethyl)phenol hydrochloride can alter gene expression patterns, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, 4-(Aminomethyl)phenol hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with enzymes like phenol-sulfonate transferase results in the inhibition of their activity . Furthermore, 4-(Aminomethyl)phenol hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)phenol hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Aminomethyl)phenol hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)phenol hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . For instance, studies in animal models have demonstrated that high doses of 4-(Aminomethyl)phenol hydrochloride can cause significant changes in cellular metabolism and function, leading to toxic effects . It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
4-(Aminomethyl)phenol hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as phenol-sulfonate transferase and UDP-glucuronyl transferase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of 4-(Aminomethyl)phenol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by phenol-sulfonate transporters, facilitating its distribution within the cell . Once inside the cell, 4-(Aminomethyl)phenol hydrochloride can interact with various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(Aminomethyl)phenol hydrochloride is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 4-(Aminomethyl)phenol hydrochloride can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-(aminomethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCWODLBKTWJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584159 | |
| Record name | 4-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-23-5 | |
| Record name | 4-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



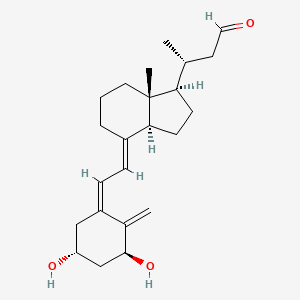
![[(7S,8S,8aS)-7-hydroxy-7-methyl-6-oxo-3-[(E)-prop-1-enyl]-8,8a-dihydro-1H-isochromen-8-yl] 2,4-dihydroxy-6-methylbenzoate](/img/structure/B1256849.png)

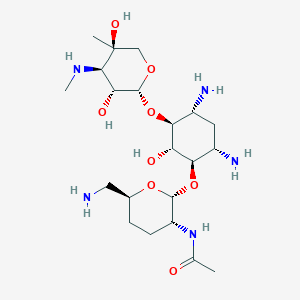
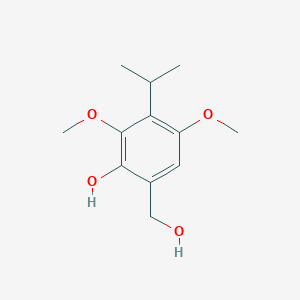
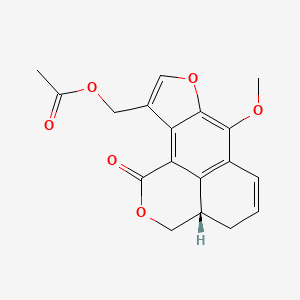
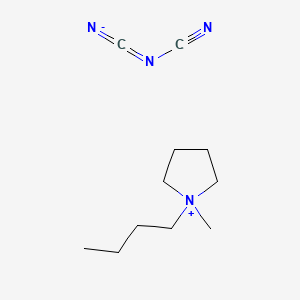
![(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl acetate](/img/structure/B1256860.png)
